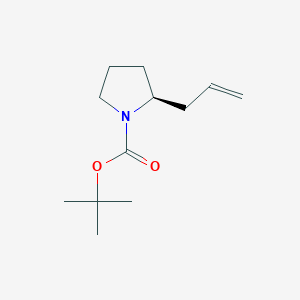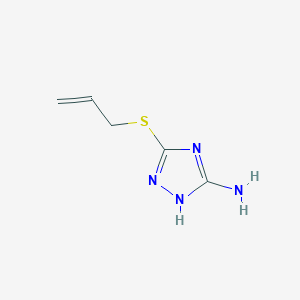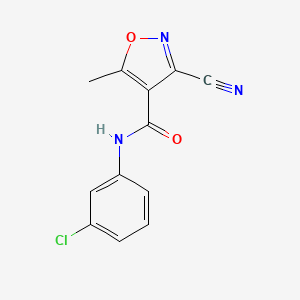![molecular formula C13H8ClF3N4O B3133846 2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 400074-11-5](/img/structure/B3133846.png)
2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
Übersicht
Beschreibung
The compound “2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone” has a molecular formula of C13H8ClF3N4O and a molecular weight of 328.68 g/mol . It is not intended for human or veterinary use and is available for research use only.
Physical And Chemical Properties Analysis
While specific physical and chemical properties such as melting point, boiling point, and density were mentioned in the search results , the exact values were not provided.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound 2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone and its derivatives have been synthesized and characterized in various studies. For instance, research on pyridine derivatives synthesized from 2-chloro-6-hydrazino-isonicotinic acid hydrazide has shown the potential for these compounds in pharmacological applications due to their significant antianxiety activity, comparable to diazepam (Amr et al., 2008). Furthermore, the synthesis and characterization of bi-heterocyclic hydrazone dyes have been reported, highlighting their application in fabric discoloration under different pH values due to their solvatochromic properties (Qian et al., 2017).
Structural Studies
Structural analyses of hydrazones derived from aldehydes and hydrazides have shown considerable interest due to their potential biological properties. For example, the crystal structure of N'-(3,5-dichloro-2-hydroxybenzylidene)-isonicotinohydrazide, C13H9Cl2N3O2, provides insights into the molecular structure of such compounds, paving the way for further exploration of their biological activities (Xu et al., 2011).
Photophysical Properties
Studies have also been conducted on the photophysical properties of hydrazone compounds and their metal complexes. For instance, the synthesis, characterization, and photophysical properties of 2‐hydroxybenzaldehyde [(1E)‐1‐pyridin‐2-ylethylidene]hydrazone and its rhenium(I) complexes have been reported, indicating the potential of these compounds in photophysical applications due to their interesting luminescence properties (Barbazán et al., 2008).
Biological Activities
The biological activities of hydrazone derivatives have been extensively studied, revealing their potential in various therapeutic areas. Pyrimidine hydrazones, for instance, are known for their anticancer, antimicrobial, antioxidant, and antiviral activities, demonstrating the versatility of hydrazone compounds in drug discovery (Sanchit et al., 2015).
Molecular Packing and Crystal Engineering
Research into the molecular packing preferences of hydrazones has provided valuable insights into their solid-state properties. For example, studies on "bridge-flipped" isomeric aryl-2-pyridylhydrazones and 2-pyridinecarboxaldehyde arylhydrazones have explored their different solid-state molecular packing arrangements, contributing to the field of crystal engineering and structure prediction (Beard et al., 2016).
Eigenschaften
IUPAC Name |
(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-1-pyridin-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O/c14-9-5-8(13(15,16)17)6-19-12(9)21-20-7-11(22)10-3-1-2-4-18-10/h1-7H,(H,19,21)/b20-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZYHDROAAZMAJ-IFRROFPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)


![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)